molecular formula C12H19NO3 B6608379 tert-butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate CAS No. 2839143-54-1

tert-butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate

Cat. No.: B6608379
CAS No.: 2839143-54-1
M. Wt: 225.28 g/mol
InChI Key: YVTUFTRHFGVYID-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a tert-butyl group, a cyclobutyl group, and an oxo group attached to the azetidine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate typically involves the reaction of cyclobutylamine with tert-butyl 3-oxoazetidine-1-carboxylate. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Chemistry: tert-Butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as an intermediate in the preparation of pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of azetidinones in biological systems .

Medicine: It is investigated for its role in the development of new drugs, particularly those targeting bacterial infections and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other azetidinones and contributes to its specific reactivity and applications .

Biological Activity

tert-butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Molecular Formula: C12_{12}H19_{19}NO3_3

CAS Number: 398489-26-4

Structural Features:

  • The compound features a tert-butyl group, a cyclobutyl ring, and an oxoazetidine structure, which contribute to its unique chemical properties and biological interactions .

The mechanism of action of this compound involves its ability to interact with specific enzymes and proteins within biological systems.

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes by binding to their active sites. This inhibition can disrupt various metabolic pathways, leading to therapeutic effects such as anti-inflammatory or antibacterial activities .
  • Protein-Ligand Interactions: It serves as a model compound for studying protein-ligand interactions, which are crucial for drug design and development.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity:
    • The compound has demonstrated potential against various bacterial strains, making it a candidate for further development in antibiotic therapies .
  • Anticancer Properties:
    • Preliminary studies suggest that it may inhibit tumor growth through modulation of p53 pathways, indicating its role in cancer therapy .
  • Metabolic Stability:
    • Studies on metabolic stability reveal that the presence of the cyclobutyl group may enhance the compound's resistance to metabolic degradation compared to other azetidinones .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other azetidinone derivatives:

Compound NameStructure FeaturesBiological Activity
tert-butyl 3-oxoazetidine-1-carboxylateLacks cyclobutyl groupModerate antibacterial activity
tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylateContains ethyl substituentLower potency against fungi
This compoundUnique cyclobutyl additionEnhanced antimicrobial and anticancer properties

Case Study 1: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity compared to control compounds .

Case Study 2: Anticancer Activity

A study evaluating the effect on tumor cells demonstrated that the compound could induce apoptosis in cancer cell lines at concentrations as low as 50 µM, with an IC50_{50} value comparable to established chemotherapeutics .

Properties

IUPAC Name

tert-butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-9(14)10(13)8-5-4-6-8/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTUFTRHFGVYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C1C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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